molecular formula C12H14ClN3O4 B2464310 N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide CAS No. 306732-03-6

N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide

Cat. No.: B2464310
CAS No.: 306732-03-6
M. Wt: 299.71
InChI Key: PUVFECPYVFLLIC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a morpholinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide typically involves the reaction of 4-chloro-3-nitroaniline with morpholine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Nitration: 4-chloroaniline is nitrated to form 4-chloro-3-nitroaniline.

    Acylation: 4-chloro-3-nitroaniline is then reacted with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)acetamide.

    Morpholine Addition: Finally, morpholine is added to the acetamide derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: N-(4-chloro-3-aminophenyl)-2-morpholinoacetamide.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and morpholine.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used to investigate the effects of chloro-nitrophenyl derivatives on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholinoacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenol
  • 4-chloro-3-nitrobenzyl alcohol
  • 4-chloro-3-nitrophenyl disulfide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is unique due to the presence of both a chloro-nitrophenyl group and a morpholinoacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c13-10-2-1-9(7-11(10)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVFECPYVFLLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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